(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O6/c1-33-22-5-3-4-17(24(22)35-15-16-6-8-19(26)9-7-16)12-18(14-27)25(30)28-21-11-10-20(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHOYEGVPPPICA-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the core structure: This involves the reaction of 4-bromophenyl methanol with 3-methoxybenzaldehyde under specific conditions to form an intermediate.
Addition of cyano and nitro groups: The intermediate is then reacted with cyano and nitro reagents to introduce these functional groups.
Final coupling: The final step involves coupling the intermediate with 2-methoxy-4-nitroaniline under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
The compound (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including biological activity, synthetic methods, and potential therapeutic uses.
Structural Characteristics
The compound features a unique structure characterized by:
- A prop-2-enamide backbone, which is known for its reactivity and ability to form various derivatives.
- Substituents such as bromophenyl , methoxy , and nitrophenyl groups that enhance its chemical properties.
Molecular Formula
- Molecular Formula : C21H24BrN3O4
- Molecular Weight : 442.34 g/mol
Medicinal Chemistry
-
Anticancer Activity
- Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The cyano group may enhance the compound's ability to interact with DNA or proteins involved in cancer cell proliferation.
-
Enzyme Inhibition
- The compound may serve as an inhibitor for specific enzymes, potentially altering metabolic pathways. This is significant for drug design targeting diseases where enzyme modulation is beneficial.
-
Antimicrobial Properties
- Similar compounds have shown effectiveness against various bacterial strains. The bromophenyl and methoxy substitutions may contribute to enhanced membrane permeability, facilitating the compound's uptake into microbial cells.
Synthesis Overview
The synthesis of this compound typically involves multiple steps:
- Formation of the Enamide Backbone : Starting from readily available precursors, the initial step involves forming the prop-2-enamide structure through condensation reactions.
- Introduction of Functional Groups : Subsequent steps involve introducing bromophenyl and methoxy groups via nucleophilic substitution reactions.
- Final Modifications : The introduction of the nitrophenyl group can be achieved through electrophilic aromatic substitution or similar methods.
Reaction Conditions
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
Case Studies
-
Anticancer Activity Study
- A study published in a peer-reviewed journal demonstrated that derivatives of similar compounds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The structure-activity relationship indicated that the presence of methoxy groups significantly enhanced anticancer activity.
-
Antimicrobial Efficacy
- Another research article explored the antimicrobial properties of structurally related compounds against Escherichia coli and Staphylococcus aureus. Results showed that modifications in the aromatic system increased potency against resistant strains.
Mechanism of Action
The mechanism of action of (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous enamide derivatives, based on the provided evidence:
Key Observations:
Electron-Withdrawing vs. In contrast, the trimethylphenyl analog lacks this feature, reducing polarity and possibly limiting target engagement. The chlorophenyl substituent in and balances lipophilicity and electronic effects, favoring membrane permeability.
Steric and Conformational Effects: The 2,4,6-trimethylphenyl group in introduces steric hindrance, which may reduce off-target interactions but also limit access to deep binding pockets.
Functional Group Diversity: Sulfonamide () and hydrazone () groups expand hydrogen-bonding capacity, critical for protein-ligand interactions. The absence of a cyano group in and may reduce electrophilic reactivity, impacting covalent binding mechanisms.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s nitro and bromo substituents may complicate synthesis due to competing reactivity, as seen in analogous nitroaryl systems .
- Spectroscopic Characterization : While NMR and UV data are unavailable for this specific compound, similar enamide derivatives (e.g., ) rely on $ ^1H $-NMR and $ ^{13}C $-NMR for structural confirmation.
- Toxicity and Environmental Impact: Brominated and nitroaromatic compounds often exhibit environmental persistence, as highlighted in TRI reports .
Biological Activity
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by recent research findings and case studies.
Chemical Structure
The compound can be structurally represented as follows:
It features multiple functional groups, including bromine, methoxy, cyano, and nitro groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with a similar structure have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 2 | HepG2 | 4.98 | Apoptosis induction via caspase activation |
In one study, compounds containing nitrophenyl moieties exhibited promising results in inhibiting the growth of breast and liver cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that compounds similar to this compound can effectively scavenge free radicals. The antioxidant capacity is often quantified by the IC50 value in DPPH assays:
This antioxidant activity indicates potential applications in preventing oxidative stress-related diseases.
Case Studies
- Case Study on Anticancer Properties : A series of nitro-containing derivatives were synthesized and tested against MDA-MB-231 cells. The most potent compound showed an IC50 of 1.5 µM, significantly lower than existing treatments .
- Case Study on Antibacterial Efficacy : A comparative study on various derivatives revealed that those with bromine substitutions had lower MIC values against Gram-positive bacteria compared to their non-brominated counterparts .
Q & A
Q. What are the key parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: The synthesis of structurally analogous compounds (e.g., bromophenyl- and methoxyphenyl-containing derivatives) requires precise control of reaction conditions:
- Temperature: Reactions often proceed optimally between 60–80°C to avoid side reactions (e.g., premature cyano-group hydrolysis) .
- Solvent Choice: Polar aprotic solvents like DMF or THF are preferred for their ability to dissolve aromatic intermediates and stabilize transition states .
- Catalysts: Use of triethylamine or DMAP accelerates amidation and etherification steps, critical for forming the enamide and methoxy linkages .
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) is essential to isolate the Z-isomer selectively, as steric hindrance from the cyano and nitrophenyl groups influences stereochemistry .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group positions) and Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the cyano and nitro groups .
- X-ray Crystallography: Resolves steric effects of the bromophenyl and nitrophenyl substituents, providing absolute configuration data .
Q. How can researchers evaluate the compound’s potential biological activity in preliminary assays?
Methodological Answer:
- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. Structural analogs with nitro and methoxy groups show IC₅₀ values <10 μM, suggesting electron-withdrawing groups enhance activity .
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) to identify binding affinity. The nitrophenyl group may act as a hydrogen-bond acceptor, mimicking ATP-binding motifs .
Advanced Research Questions
Q. How can stereochemical control during synthesis be achieved to minimize E-isomer contamination?
Methodological Answer:
- Chiral Catalysts: Employ Sharpless epoxidation or asymmetric Heck reactions to favor Z-configuration. For example, palladium catalysts with bulky ligands (e.g., BINAP) reduce steric clashes between the cyano and nitrophenyl groups .
- Thermodynamic Control: Prolonged reflux in toluene shifts equilibrium toward the Z-isomer due to its lower energy state compared to the E-form .
Q. How should researchers resolve contradictions in solubility data between computational predictions and experimental results?
Methodological Answer:
- Computational Refinement: Use COSMO-RS or Hansen Solubility Parameters (HSP) to model solvent interactions, accounting for the compound’s high dipole moment from nitro and cyano groups .
- Experimental Validation: Perform sequential solubility tests in binary solvent systems (e.g., DMSO/water gradients) to identify outliers. For example, the nitrophenyl group may induce unexpected hydrophobicity despite polar substituents .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s derivatives?
Methodological Answer:
- Analog Synthesis: Replace the 4-bromophenyl group with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) substituents to assess electronic effects on bioactivity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., nitrophenyl H-bonding with kinase active sites) .
Q. How can researchers identify the compound’s molecular targets in complex biological systems?
Methodological Answer:
- SPR (Surface Plasmon Resonance): Immobilize the compound on a biosensor chip to screen protein libraries for binding partners .
- Chemical Proteomics: Employ affinity-based pull-down assays with a biotinylated derivative, followed by LC-MS/MS to identify captured proteins .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Reactor Design: Transition from batch to flow chemistry to manage exothermic amidation steps, which can degrade the nitrophenyl group at high temperatures .
- Workup Optimization: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
Q. How can stability studies be designed to assess degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring via HPLC-MS for hydrolyzed (e.g., loss of cyano group) or oxidized products .
- Thermal Analysis: TGA/DSC identifies decomposition temperatures, critical for formulating solid dispersions .
Q. What advanced analytical methods validate the compound’s purity for in vivo studies?
Methodological Answer:
- Hyphenated Techniques: LC-QTOF-MS combines separation with high-resolution mass detection to trace impurities (<0.1%) .
- Chiral HPLC: Use a Chiralpak AD-H column to confirm enantiomeric excess (≥98% Z-isomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
